molecular formula C11H8N2S B2627332 2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile CAS No. 133550-04-6

2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile

Cat. No. B2627332
CAS RN: 133550-04-6
M. Wt: 200.26
InChI Key: FHUZHCIAFDTIIK-UHFFFAOYSA-N
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Description

“2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile” is a chemical compound with the formula C11H8N2S . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves a reaction where dichloromethane (10 mL) is taken in a round-bottomed flask, into which 1.0 equivalent (1 mmol) of triethylamine and pyrazolone were poured. The mixture was stirred for 2 min without heating. To this mixture, 1.0 equivalent of corresponding presynthesized benzylidene from malononitrile was added. Then the mixture was agitated for 25-30 min. The reaction was observed by TLC. The desired products appeared as precipitates. The precipitates were washed with water to remove the unreacted pyrazolone to obtain pure products .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear structure formula: CHCC6H5(CN)2CH2S .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.26 . Other physical and chemical properties like boiling point, melting point, etc. are not explicitly mentioned in the available resources.

Scientific Research Applications

Structural and Spectroscopic Investigations

The study by Karlsen et al. (2002) examined the structural properties of N,N-dialkylaminobenzamides and similarly substituted 2-(phenylmethylene)propanedinitriles. It utilized dynamic 1H NMR spectroscopy and X-ray crystal structures to determine the barriers to rotation around specific bonds, supplemented by quantum chemical calculations. The findings highlighted the influence of steric strain on these barriers, offering insights into the molecular flexibility and potential reactivity of related compounds (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Synthesis of Substituted Compounds

Teague (2008) reported on the synthesis of heavily substituted 2-aminopyridines, elaborating on the displacement of a methylsulfinyl group as a key step. This research contributes to the methodology for introducing polar substituents into pyridine rings, showcasing the versatility of 2-(1-phenylethylidene)propanedinitriles in chemical synthesis (Teague, 2008).

Nonlinear Optical Materials

Gainsford et al. (2007) explored the geometry and bond-length alternation in nonlinear optical materials, focusing on compounds with structures related to 2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile. The study provided comparative analysis with related molecules, contributing to understanding the electronic structure and potential optical applications of such compounds (Gainsford, Bhuiyan, & Kay, 2007).

Antibacterial Activity and Bioconversion

Al-Adiwish et al. (2012) synthesized thiophene derivatives via reactions involving 2-[Bis(methylthio)methylene]propanedinitrile, demonstrating the antibacterial activity of the produced compounds. This study adds to the knowledge of functional group transformations and their implications for biological properties (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).

Photophysical and Photoelectric Properties

Di et al. (2010) focused on the photophysical and photoelectric properties of a compound with a similar donor-acceptor structure to 2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile. This research provides valuable data on the material's behavior under light exposure and its potential in photovoltaic applications (Di, Kui‐Wang, Xuesong, Yuan‐Jun, Baowen, & Yi, 2010).

Safety and Hazards

The compound should be handled with care. Some of the precautionary statements include: avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapours/spray, handle under inert gas, protect from moisture, keep container tightly closed, keep away from heat/sparks/open flames/hot surfaces, and do not spray on an open flame or other ignition source .

properties

IUPAC Name

2-[(4-methylsulfanylphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUZHCIAFDTIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile

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